1-Phenyl-1H-pyrrole-2-carbonitrile
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Overview
Description
“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis
The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .Scientific Research Applications
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- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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- “1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It’s often used in chemical structure analysis and synthesis .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
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- Small structural changes in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks . This suggests that “1-Phenyl-1H-pyrrole-2-carbonitrile” and its derivatives could potentially be used in the development of new materials .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
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- Pyrrole derivatives, including “1-Phenyl-1H-pyrrole-2-carbonitrile”, can be used in the synthesis of new compounds . For example, phenylacetylene was reacted with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to give ethyl-3-phenyl-1H-pyrrole-2-carboxylate .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
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- Pyrrole derivatives can be used in dehydrogenation studies . For example, a solution of 2-phenyl-1-pyrroline was prepared and the catalyst was added, and the suspension was refluxed .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
Future Directions
properties
IUPAC Name |
1-phenylpyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXPHUWGALEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrrole-2-carbonitrile |
Citations
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